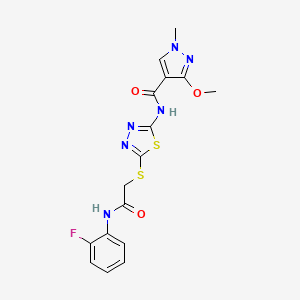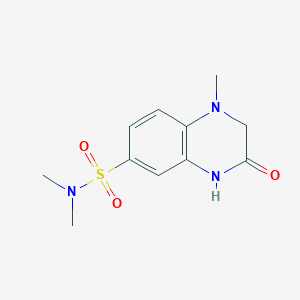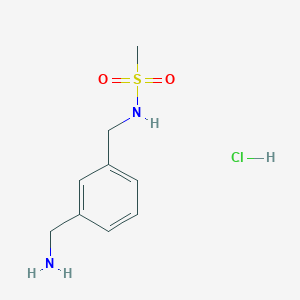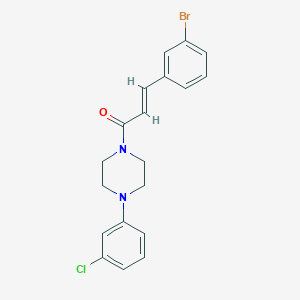
N-(5-((2-((2-氟苯基)氨基)-2-氧代乙基)硫代)-1,3,4-噻二唑-2-基)-3-甲氧基-1-甲基-1H-吡唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry. These include a pyrazole ring, a thiadiazole ring, a fluoro-substituted phenyl ring, and an amide group. Each of these components can contribute to the compound’s physical properties, reactivity, and potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and their connectivity. It would likely be planar or nearly planar due to the presence of the aromatic rings and the amide group. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the various functional groups. For example, the amide could participate in hydrolysis or condensation reactions, while the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic rings could affect its solubility, while the fluorine atom could influence its lipophilicity .科学研究应用
Anticancer Drug Discovery
The core structure of the compound, which includes a 2-aminothiazole moiety, is known to be a promising scaffold in medicinal chemistry, particularly in anticancer drug discovery . Compounds with this structure have been shown to exhibit potent and selective inhibitory activity against various human cancer cell lines, including breast, leukemia, lung, colon, and prostate cancers. The presence of the 2-fluorophenyl group may also contribute to the compound’s ability to interact with cancer cell receptors or enzymes, potentially leading to the development of new anticancer therapies.
Analgesic Drug Development
The 2-fluorophenyl component of the compound is structurally similar to that found in certain fentanyl analogs . These analogs are known for their potent analgesic effects, which are used in pain management. Research into the metabolic pathways and potencies of new fentanyl analogs could lead to the development of new pain-relieving drugs that are more effective or have fewer side effects.
Antiviral Research
Thiadiazole derivatives, such as the one present in this compound, have been documented to possess antiviral activities . The compound could be used as a starting point for the synthesis of new molecules that could potentially inhibit the replication of various viruses, contributing to the field of antiviral drug development.
作用机制
未来方向
属性
IUPAC Name |
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O3S2/c1-23-7-9(14(22-23)26-2)13(25)19-15-20-21-16(28-15)27-8-12(24)18-11-6-4-3-5-10(11)17/h3-7H,8H2,1-2H3,(H,18,24)(H,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOHWHOMGRFJSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-3-(sec-butyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2603063.png)

![3-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2603065.png)
![3-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2603066.png)




![7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2603074.png)
![1,3-dimethyl-7-(4-nitrophenyl)-5-(propylthio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2603077.png)
![(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxane-3-carboxylic acid](/img/structure/B2603078.png)

![Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B2603081.png)
